molecular formula C16H18N2O4S B2882456 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 942006-12-4

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2882456
CAS No.: 942006-12-4
M. Wt: 334.39
InChI Key: PBKXPLUNAQVTSB-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide (CAS: 941986-49-8) is a tetrahydroquinoline derivative featuring a fused bicyclic core structure. Its molecular formula is C₂₀H₁₇N₃O₆S, with a molecular weight of 427.43 g/mol . The structure includes:

  • A 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group.
  • A 3-nitrobenzenesulfonamide moiety at position 5.

The SMILES notation ([O-][N+](=O)c1cccc(c1)S(=O)(=O)Nc1ccc2c(c1)CCCN2C(=O)c1ccco1) confirms the spatial arrangement of the nitrobenzene sulfonamide and furan-2-carbonyl substituents .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXPLUNAQVTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compounds :

  • 68 : N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide .
  • 70 : N-(1-(Piperidin-4-yl)-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide dihydrochloride .
  • 71 : (±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide .

Key Features :

  • Core : THQ with thiophene-2-carboximidamide at position 6.
  • Substituents : Piperidine or pyrrolidine groups at position 1.
  • Synthesis : Yields 60–73%, HPLC purity >95% .
  • Activity: Inhibits nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS), critical in inflammatory and cardiovascular pathways.

The thiophene ring (aromatic, sulfur-containing) vs. furan (oxygen-containing) may influence solubility and target engagement. Piperidine/pyrrolidine substituents enhance bioavailability through basic nitrogen atoms.

Opioid Receptor-Targeting Sulfamide Derivatives

Compound : (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) .

  • Core : THQ with butyryl and naphthalen-2-ylmethyl groups.
  • Substituents : Sulfamide (vs. sulfonamide) at position 4.

Comparison :
The sulfamide group (–NHSO₂NH₂) introduces different hydrogen-bonding and steric profiles compared to sulfonamide (–NHSO₂Ar). The naphthalene group enhances lipophilicity, which may improve blood-brain barrier penetration.

Patent Examples with Benzothiazole and Pyridazine Moieties

Compounds :

  • Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-THQ-1-yl}-1,3-thiazole-4-carboxylic acid .
  • Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .

Key Features :

  • Core : THQ fused with benzothiazole or pyridazine heterocycles.
  • Substituents : Adamantane (rigid hydrocarbon) and pyrazole groups.
  • Activity : Broad pharmacological applications (undisclosed in evidence).

Adamantane improves metabolic stability due to its bulky, hydrophobic structure.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Reference
Target Compound (CAS 941986-49-8) THQ Furan-2-carbonyl, 3-nitrobenzenesulfonamide 427.43 Not specified
Acyl CoA Inhibitor THIQ Trifluoroacetyl, fluorophenyl Not provided MGAT2
NOS Inhibitors (68, 70, 71) THQ Thiophene-2-carboximidamide, piperidine ~400–450 (estimated) iNOS, eNOS, nNOS
MOR Modulator (14d) THQ Butyryl, naphthalen-2-ylmethyl, sulfamide Not provided μ-opioid receptor
Patent Example 1 THQ Benzothiazole, thiazole-carboxylic acid Not provided Undisclosed

Biological Activity

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and an ethanesulfonamide group. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and it possesses various functional groups that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural components may enhance its ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, possibly through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The sulfonamide group is known for its ability to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways crucial for cellular function.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound likely binds to enzyme active sites, disrupting their function. This is particularly relevant in the context of microbial infections and cancer cell metabolism.
  • Interference with Signaling Pathways : By affecting key signaling pathways within cells, the compound may alter cell survival and proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Studies : Research has demonstrated that similar sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. These findings suggest that this compound could be effective against resistant strains of bacteria.
  • Cancer Cell Line Assays : In vitro assays using cancer cell lines have revealed that compounds with tetrahydroquinoline structures can induce apoptosis and inhibit cell growth. Such results highlight the potential of this compound in cancer therapy.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that sulfonamides can effectively block the activity of key enzymes involved in bacterial metabolism. This mechanism is crucial for developing new antimicrobial agents.

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